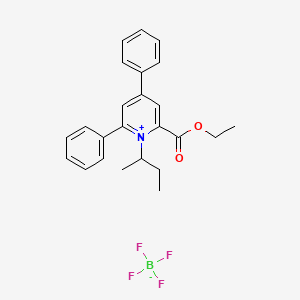
1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide is a complex organic compound with a unique structure that includes a pyridinium core substituted with butyl, ethoxycarbonyl, and phenyl groups
Métodos De Preparación
The synthesis of 1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyridinium core: This can be achieved through the reaction of a suitable pyridine derivative with an alkylating agent.
Introduction of the butyl group: This step may involve the use of butyl halides under basic conditions.
Phenylation: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Formation of the tetrafluoroboranuide salt: This final step involves the reaction of the pyridinium compound with tetrafluoroboric acid or a tetrafluoroborate salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: The ethoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyridinium core.
Aplicaciones Científicas De Investigación
1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, including its use as a drug candidate or a diagnostic agent.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and the target molecules.
Comparación Con Compuestos Similares
1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide can be compared with other similar compounds, such as:
1-(Butan-2-yl)-2-(methoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, which may affect its reactivity and applications.
1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium hexafluorophosphate: This compound has a different counterion (hexafluorophosphate) compared to the tetrafluoroboranuide salt, which may influence its solubility and stability.
1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium chloride:
The uniqueness of this compound lies in its specific combination of substituents and counterion, which confer distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
Propiedades
IUPAC Name |
ethyl 1-butan-2-yl-4,6-diphenylpyridin-1-ium-2-carboxylate;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26NO2.BF4/c1-4-18(3)25-22(20-14-10-7-11-15-20)16-21(19-12-8-6-9-13-19)17-23(25)24(26)27-5-2;2-1(3,4)5/h6-18H,4-5H2,1-3H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFNKOMNOVXWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC(C)[N+]1=C(C=C(C=C1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
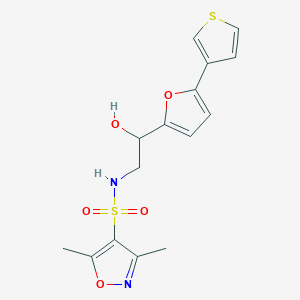
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2971901.png)

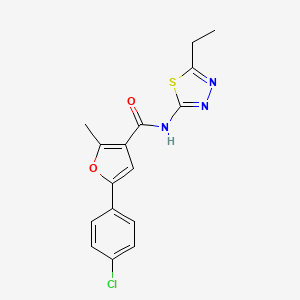
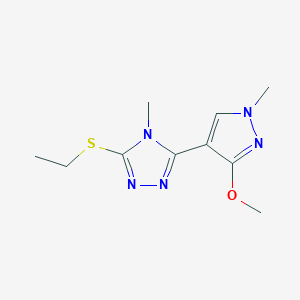
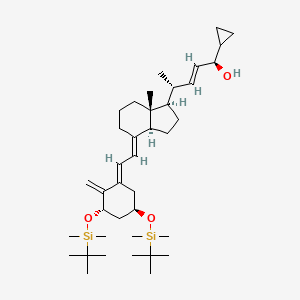
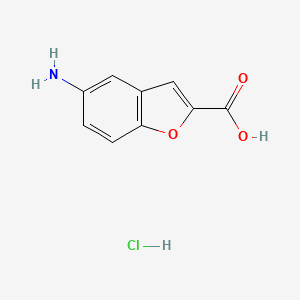
![Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B2971909.png)
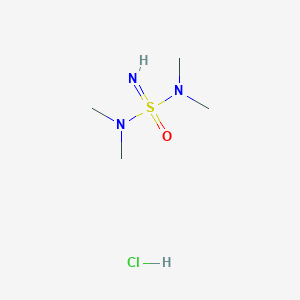
![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2971911.png)
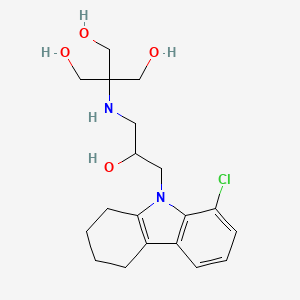
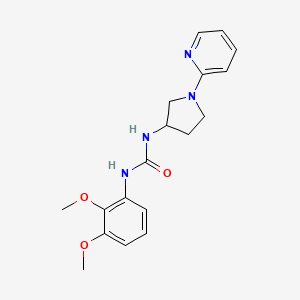
![2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2971920.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971921.png)
